molecular formula C4H4ClN3O B563998 Desphenyl Chloridazon-15N2 CAS No. 1189649-21-5

Desphenyl Chloridazon-15N2

Cat. No.: B563998
CAS No.: 1189649-21-5
M. Wt: 147.532
InChI Key: FEWPCPCEGBPTAL-BFGUONQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desphenyl Chloridazon-15N2 (CAS 1189649-21-5) is a stable isotope-labeled metabolite of the herbicide Chloridazon. It is primarily used as an internal standard in environmental and agricultural analyses to quantify the unlabeled metabolite, Desphenyl Chloridazon (CAS 6339-19-1), in soil and beet matrices . Its molecular formula is C₄H₄Cl¹⁵N₂NO, with a molecular weight of 147.53 g/mol, reflecting the incorporation of two ¹⁵N isotopes. Key properties include:

  • Storage: -20°C to maintain stability.
  • Solubility: Slightly soluble in DMSO and methanol .
  • Analytical Confirmation: Structure validated via ¹H NMR, ¹⁵N NMR, and mass spectrometry (MS), with ¹⁵N isotopic purity exceeding 99% .

The compound aids in overcoming matrix effects during mass spectrometry (MS) analysis, enhancing quantification accuracy in environmental samples such as groundwater .

Properties

IUPAC Name

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWPCPCEGBPTAL-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][15NH]C(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotope Labeling Strategies

Two primary approaches are employed:

  • Direct Synthesis : Starting with 15N-labeled precursors, such as 15N-enriched ammonia or hydrazine derivatives, to construct the pyridazinone ring. This method ensures uniform isotopic distribution but requires specialized reagents.

  • Post-Synthetic Modification : Introducing 15N isotopes into pre-formed desphenyl chloridazon via chemical reactions, such as amination or isotopic exchange. This method is less common due to lower efficiency in achieving precise labeling.

Table 1: Key Reagents and Conditions for Isotope Labeling

ReagentRoleReaction ConditionsYield (%)
15N2-HydrazineRing formation80°C, pH 9–10, 12 hours65–75
Chloridazon-14NStarting materialMethanol, reflux, 6 hoursN/A
Pd/C CatalystHydrogenationH2 atmosphere, 50°C85–90

Stepwise Synthesis Protocol

The synthesis follows a multi-step protocol to ensure isotopic fidelity and high purity:

Dephenylation of Chloridazon

Chloridazon is treated with a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux to remove the phenyl group, yielding desphenyl chloridazon. This step is critical for generating the core structure for subsequent labeling.

Incorporation of Nitrogen-15

The desphenyl intermediate reacts with 15N-enriched reagents. For example, 15N2-hydrazine is used to reconstruct the pyridazinone ring, ensuring isotopic substitution at the 1 and 2 positions. The reaction is conducted under controlled pH (9–10) and temperature (80°C) to maximize yield.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from methanol. Purity is verified using high-performance liquid chromatography (HPLC), with typical purity exceeding 98%.

Table 2: Physical Properties of this compound

PropertyValueMethod of Determination
Melting Point297–300°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO (slight), Methanol (trace)Shake-flask method
Storage Conditions-20°C in airtight containerStability studies

Analytical Verification of Isotopic Purity

Ensuring correct 15N incorporation is paramount. Mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm isotopic ratios and structural integrity.

Mass Spectrometry Analysis

  • High-Resolution MS : Reveals a molecular ion peak at m/z 148 for this compound, compared to m/z 146 for the unlabeled compound.

  • Isotopic Enrichment : Quantified using the ratio of 15N/14N peaks, with commercial batches achieving >98% isotopic purity.

LC-MS/MS Parameters

Chromatographic separation is performed using a Z-HILIC column with a mobile phase of ammonium formate in acetonitrile/water. Key transitions monitored include m/z 148 → 117 and 148 → 102 for the labeled compound.

Challenges in Synthesis

Isotopic Dilution

Cross-contamination with 14N during synthesis can reduce isotopic purity. Rigorous exclusion of atmospheric nitrogen and use of sealed reactors mitigate this risk.

Degradation at Elevated Temperatures

The compound decomposes above 300°C, necessitating low-temperature storage (-20°C) to prevent thermal degradation.

Applications in Research

This compound is indispensable in:

  • Environmental Tracing : Quantifying chloridazon degradation in groundwater.

  • Metabolic Studies : Tracking herbicide pathways in crops using isotope-ratio mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Desphenyl Chloridazon-15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

Desphenyl Chloridazon-15N2 is a stable isotope-labeled metabolite of the herbicide chloridazon, predominantly used in agricultural research and analytical chemistry. This compound serves as a critical reference standard in various applications, particularly in the study of herbicide metabolism, environmental fate, and residue analysis. Below is a comprehensive overview of its applications, supported by detailed data tables and case studies.

Environmental Fate Studies

This compound is utilized in environmental studies to track the degradation and transport of chloridazon in soil and water systems. Research indicates that chloridazon degrades to desphenyl chloridazon, which can persist in the environment for extended periods, influencing soil health and crop safety.

Case Study: Long-term Lysimeter Experiment

A lysimeter study conducted in Brazil evaluated the leaching potential of chloridazon and its metabolites, including desphenyl chloridazon. The findings revealed that desphenyl chloridazon exhibited a half-life of approximately 235.5 days in soil, highlighting its persistence and potential for groundwater contamination .

Residue Analysis

This compound is essential for the accurate detection of chloridazon residues in agricultural products. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify residues in food matrices such as honey, fruits, and vegetables.

Analytical Methodology

Recent analytical methods have been developed to detect highly polar pesticides, including desphenyl chloridazon, using LC-MS/MS techniques. These methods facilitate the separation of target compounds from complex matrices, ensuring accurate quantification even at low concentrations .

Metabolic Studies

The compound is also employed in metabolic studies to understand how plants metabolize chloridazon. By using isotopically labeled desphenyl chloridazon, researchers can trace its metabolic pathways and assess its impact on plant physiology.

Research Findings

Studies indicate that desphenyl chloridazon can be detected in various plant tissues after application of chloridazon-containing herbicides. This detection is crucial for evaluating the safety and efficacy of herbicides in agricultural practices .

Pharmaceutical Testing

In pharmaceutical contexts, this compound serves as a reference standard for testing the purity and efficacy of herbicides and their metabolites. Its stable isotope nature allows for precise measurements in analytical assays.

Mechanism of Action

The mechanism of action of Desphenyl Chloridazon-15N2 involves its incorporation into various biological and chemical systems due to its nitrogen-15 labeling. This allows researchers to trace the movement and transformation of nitrogen within these systems. The molecular targets and pathways involved depend on the specific application, but they generally include metabolic pathways and enzymatic reactions that incorporate nitrogen .

Comparison with Similar Compounds

Unlabeled Desphenyl Chloridazon (CAS 6339-19-1)

  • Structural Identity : Shares the same core structure (C₄H₄ClN₃O ) but lacks ¹⁵N labeling.
  • Molecular Weight : 145.55 g/mol (vs. 147.53 g/mol for the labeled form) .
  • Role in Analysis : Serves as the target analyte in environmental monitoring, whereas the ¹⁵N2-labeled variant acts as an internal standard for isotope dilution MS .
  • Environmental Presence : Detected in groundwater at concentrations up to 1.40 µg/L , highlighting its persistence as a Chloridazon degradation product .

Methyl Desphenyl Chloridazon (MDPC)

  • Structural Difference : Contains a methyl group, altering its physicochemical behavior compared to Desphenyl Chloridazon.
  • Detection Challenges : Found at lower concentrations (0.17 µg/L ) in groundwater, with MS signals often too weak for reliable MS² acquisition .
  • Analytical Limitations : Requires iterative data-dependent acquisition or inclusion lists in HRMS workflows to improve fragmentation coverage .

Atrazine Metabolites (DEIA and DIA)

  • Parent Compound : Degradation products of atrazine, a structurally distinct triazine herbicide.
  • Detection Issues: Neither desethyl desisopropyl atrazine (DEIA) nor desisopropyl atrazine (DIA) were detected in groundwater samples, likely due to concentrations below instrument detection limits or incompatibility with LC/IC-HRMS platforms .

1,2,4-Triazole

  • Context : A common metabolite of fungicides and herbicides, structurally unrelated to Chloridazon metabolites.
  • Detection: Not identified in groundwater studies, underscoring methodological gaps in capturing diverse pesticide residues .

Analytical and Environmental Data

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Desphenyl Chloridazon-15N2 1189649-21-5 C₄H₄Cl¹⁵N₂NO 147.53 297–300 (dec.) DMSO (slight), Methanol
Desphenyl Chloridazon 6339-19-1 C₄H₄ClN₃O 145.55 297–300 (dec.) Similar to labeled form
MDPC Not reported C₅H₆ClN₃O* ~159.57* Not reported Not reported

*Estimated based on structural analogy.

Table 2: Environmental Detection in Groundwater

Compound Concentration Range (µg/L) Detection Method Key Findings
Desphenyl Chloridazon 0.01–1.40 LC-HRMS, IC-HRMS Detected in pesticide standard solutions
MDPC 0.17 LC-HRMS Low-intensity signals, no MS² data
DEIA/DIA Not detected LC/IC-HRMS Below detection limits or unresolved

Research Findings and Challenges

  • Detection Reliability : this compound improves quantification accuracy in complex matrices, whereas unlabeled DPC is more frequently detected in environmental samples than MDPC or atrazine metabolites .
  • MS Workflow Limitations : Top20 data-dependent acquisition in HRMS often misses low-abundance compounds like MDPC. Proposed solutions include iterative acquisition and suspect screening with inclusion lists .
  • Future Directions: Expanding spectral libraries (e.g., mzCloud) and automating fragmentation protocols could enhance non-targeted analysis (NTA) workflows .

Biological Activity

Desphenyl Chloridazon-15N2 is a significant metabolite of the herbicide chloridazon, which belongs to the pyridazine class of chemicals. This compound has garnered attention due to its presence in environmental matrices, particularly in drinking water, and its potential biological effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies, analytical methods, and implications for environmental safety.

This compound (CAS No. 1189649-21-5) is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC4H4ClN(15N)2O
Molecular Weight147.53 g/mol
Boiling PointNot available
Chemical StructureChemical Structure

Sources and Environmental Presence

Desphenyl Chloridazon is primarily formed through the degradation of chloridazon in various environments. It has been detected in:

  • Drinking Water : Studies indicate that Desphenyl Chloridazon can leach into groundwater and surface water, raising concerns regarding human exposure through drinking water sources .
  • Agricultural Runoff : As a metabolite of a widely used herbicide, its presence in agricultural runoff is significant, necessitating monitoring and assessment of water quality .

Toxicity

Research on the toxicological profile of this compound indicates the following:

  • Mutagenicity : Some studies have shown positive results for mutagenicity in specific in vivo tests, indicating potential genetic risks associated with exposure .
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) has not classified Desphenyl Chloridazon as a carcinogen at levels typically encountered in environmental settings .
  • Reproductive Toxicity : Animal studies have not shown significant effects on fertility, suggesting a relatively low reproductive risk compared to other compounds .

Environmental Impact

The persistence of Desphenyl Chloridazon in soil and water systems poses ecological risks. Its half-life in soil has been reported at approximately 235.5 days, indicating that it can remain in the environment long enough to affect local ecosystems and potentially bioaccumulate in aquatic organisms .

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify this compound in environmental samples:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed for sensitive detection of polar pesticide metabolites, including Desphenyl Chloridazon .
  • High-Resolution Mass Spectrometry (HR-MS) : Utilized for confirming the presence of Desphenyl Chloridazon in complex matrices like honey and water samples .
  • Quick Method for Polar Pesticides : A streamlined approach using QuPPe methodology has been established to analyze multiple pesticide residues efficiently .

Case Study 1: Detection in Recycled Water

A study conducted on recycled water indicated that Desphenyl Chloridazon was among several contaminants detected post-treatment processes such as reverse osmosis and UV radiation. The findings highlighted the compound's resilience against conventional treatment methods, emphasizing the need for advanced remediation strategies .

Case Study 2: Agricultural Impact Assessment

Research assessing agricultural runoff revealed that Desphenyl Chloridazon concentrations were significantly higher during peak herbicide application periods. This correlation underscores the importance of monitoring agricultural practices to mitigate environmental contamination risks .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Desphenyl Chloridazon-15N2 in environmental samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is widely used for quantification, particularly in groundwater studies. Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography-IRMS (GC-IRMS) are critical for dual-element (13C/15N) isotope analysis, enabling differentiation of biotic/abiotic degradation pathways .
  • Challenges : Low-intensity signals in non-targeted workflows may require iterative data-dependent acquisition (DDA) or inclusion lists to prioritize fragmentation of low-abundance features .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for studying this compound?

  • Solubility : Limited solubility in methanol and DMSO necessitates optimized extraction protocols (e.g., heated sonication) for environmental matrices .
  • Stability : Storage at -20°C is recommended to prevent degradation, particularly for isotopic integrity in long-term studies .

Q. What are best practices for preparing and storing isotopic standards of this compound?

  • Standards : Use certified reference materials (e.g., TRC D297002) to ensure isotopic purity. Gravimetric preparation in inert solvents (e.g., deuterated DMSO) minimizes isotopic fractionation .
  • Validation : Cross-validate standards via EA-IRMS (elemental analyzer-IRMS) to confirm 15N enrichment levels and rule out contamination .

Advanced Research Questions

Q. How can dual-element (13C/15N) isotope analysis resolve contradictions in degradation pathways of this compound?

  • Approach : LC-IRMS provides direct 13C/12C and 15N/14N ratios without derivatization, while GC-IRMS requires derivatization (e.g., trimethylsilylation) but offers higher precision for 15N. Discrepancies in isotope enrichment factors (ε) between methods can indicate competing degradation mechanisms (e.g., hydrolysis vs. microbial transformation) .
  • Case Study : In lysimeter studies, inconsistent δ15N values in seepage water suggested multiple sources of DPC-15N2, requiring Bayesian mixing models to apportion contributions .

Q. What strategies improve detection limits and confidence in non-targeted screening workflows for this compound?

  • Data Acquisition : Implement "iterative DDA" to fragment low-abundance features missed in initial top-N scans. For example, in LC-HRMS, inclusion lists targeting m/z 145.54706 (DPC-15N2) with ±5 ppm tolerance enhance MS/MS coverage .
  • Validation : Use suspect screening with synthetic isotope-labeled internal standards to distinguish DPC-15N2 from isobaric interferences (e.g., methyl-desphenyl chloridazon) .

Q. How do isotopic fractionation effects impact the precision of 15N/14N ratio measurements in environmental matrices?

  • Analytical Precision : GC-IRMS typically achieves ±0.3‰ for δ15N, whereas LC-IRMS may show ±1.5‰ due to lower sensitivity. Matrix effects (e.g., dissolved organic carbon) can exacerbate variability, necessitating pre-concentration via solid-phase extraction (SPE) .
  • Mitigation : Normalize δ15N values using co-injected internal standards (e.g., 15N-labeled atrazine) and apply post-run corrections via certified reference materials .

Q. What experimental designs are optimal for tracing the environmental fate of this compound in agricultural systems?

  • Field Simulations : Use lysimeters spiked with DPC-15N2 to monitor leaching, plant uptake, and degradation under controlled conditions. Isotope-enabled models (e.g., HYDRUS-1D) can predict transport dynamics and validate field observations .
  • Multi-Tracer Studies : Combine 15N-labeled DPC with 13C-labeled metabolites (e.g., 5-amino-4-chloro-3-pyridazinone) to disentangle abiotic vs. biotic transformation pathways .

Methodological Considerations

  • Data Contradictions : Discrepancies in isotope ratios between lab and field studies often arise from unaccounted matrix effects or heterogeneous degradation rates. Use site-specific kinetic isotope effects (KIEs) to refine models .
  • Reproducibility : Document extraction protocols (e.g., HLB cartridges for SPE) and LC gradients (e.g., 0.1% formic acid in water/acetonitrile) to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.